molecular formula C18H36O2 B029563 Ethyl palmitate CAS No. 628-97-7

Ethyl palmitate

Cat. No.: B029563
CAS No.: 628-97-7
M. Wt: 284.5 g/mol
InChI Key: XIRNKXNNONJFQO-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl palmitate has a wide range of applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

Ethyl palmitate, being the ethyl ester of palmitic acid, participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce endoplasmic reticulum (ER) stress and autophagy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in hypothalamic cells, this compound reduces starvation-induced ER stress by inhibiting ER-phagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits starvation-induced ER-phagy by increasing the level of B-cell lymphoma 2 (Bcl-2) protein, which inhibits autophagy initiation . This suggests that, unlike the induction of ER stress under nutrient-rich conditions, this compound protects hypothalamic cells from starvation-induced stress by inhibiting ER-phagy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound changes the release behaviors of volatile compounds in solution, increases their olfactory detection thresholds (ODTs), and reduces the equilibrium headspace concentrations . This indicates that this compound plays an important role in the scent formation of a flavor product .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to have potential anti-inflammatory activity in several animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized endogenously via de novo lipogenesis (DNL) . The key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the DNL limiting step reaction, and the fatty acid synthase (FAS) .

Transport and Distribution

It is known that it is synthesized in the cytoplasm as pre-prolipoproteins, which are inserted into the cytoplasmic membrane via the Sec or Tat secretion machineries .

Subcellular Localization

It is known that the palmitoylation of certain proteins can regulate their subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl palmitate can be synthesized through the esterification of palmitic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of palmitic acid with ethanol in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the formation of this compound. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Palmitic acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Palmitic acid.

Comparison with Similar Compounds

Ethyl palmitate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific properties and applications in various fields, particularly in cosmetics and personal care products where it serves as an effective skin-conditioning agent .

Properties

IUPAC Name

ethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNKXNNONJFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047511
Record name Ethyl hexadecanoate
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless crystals with a waxy odour
Record name Ethyl hexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029811
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl hexadecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

192.00 to 193.00 °C. @ 10.00 mm Hg
Record name Ethyl hexadecanoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol and oils, insoluble in water
Record name Ethyl hexadecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.865
Record name Ethyl hexadecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

628-97-7
Record name Ethyl palmitate
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Record name Ethyl palmitate
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Record name ETHYL PALMITATE
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Record name Hexadecanoic acid, ethyl ester
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Record name Ethyl hexadecanoate
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Record name Ethyl palmitate
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Record name ETHYL PALMITATE
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Record name Ethyl hexadecanoate
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URL http://www.hmdb.ca/metabolites/HMDB0029811
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Melting Point

24 °C
Record name Ethyl hexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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